molecular formula C16H10BrClN2O2 B14870528 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14870528
M. Wt: 377.62 g/mol
InChI Key: MFVRBCJBLDMDGN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromine and chlorine substituents: This step involves the halogenation of the phenyl rings using bromine and chlorine reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the pyrazole core.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-(4-Chlorophenyl)-1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific combination of bromine and chlorine substituents on the phenyl rings. This combination can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H10BrClN2O2

Molecular Weight

377.62 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(4-chlorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C16H10BrClN2O2/c17-11-3-1-10(2-4-11)14-9-15(16(21)22)20(19-14)13-7-5-12(18)6-8-13/h1-9H,(H,21,22)

InChI Key

MFVRBCJBLDMDGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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